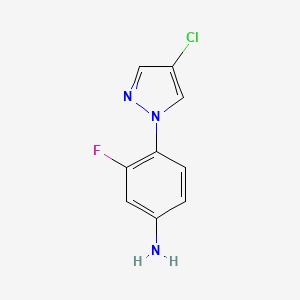
4-(4-chloro-1H-pyrazol-1-yl)-3-fluoroaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-(4-chloro-1H-pyrazol-1-yl)-3-fluoroaniline” likely belongs to the class of organic compounds known as anilines . Anilines are organic compounds that contain an amino group attached to a phenyl group. In this case, the phenyl group is further substituted with a pyrazolyl group and a fluoro group .
Molecular Structure Analysis
The molecular structure of “4-(4-chloro-1H-pyrazol-1-yl)-3-fluoroaniline” would consist of a phenyl ring (aniline part) substituted with a fluoro group and a pyrazolyl group. The pyrazolyl group would also be substituted with a chloro group .Chemical Reactions Analysis
As an aniline derivative, “4-(4-chloro-1H-pyrazol-1-yl)-3-fluoroaniline” could potentially undergo various chemical reactions typical for anilines, such as electrophilic substitution, oxidation, and reduction . The presence of the pyrazolyl and fluoro groups could influence the reactivity of the compound.Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(4-chloro-1H-pyrazol-1-yl)-3-fluoroaniline” would depend on its specific structure. As an organic compound, it would likely be a solid at room temperature . Its solubility, melting point, boiling point, and other properties would need to be determined experimentally.Mechanism of Action
Without specific information on the intended use or biological activity of “4-(4-chloro-1H-pyrazol-1-yl)-3-fluoroaniline”, it’s difficult to predict its mechanism of action. Anilines and pyrazoles are found in a variety of biologically active compounds, so the compound could potentially have a range of biological activities .
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-(4-chloropyrazol-1-yl)-3-fluoroaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClFN3/c10-6-4-13-14(5-6)9-2-1-7(12)3-8(9)11/h1-5H,12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQXHOZBTINTZHY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)F)N2C=C(C=N2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClFN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.62 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-chloro-1H-pyrazol-1-yl)-3-fluoroaniline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


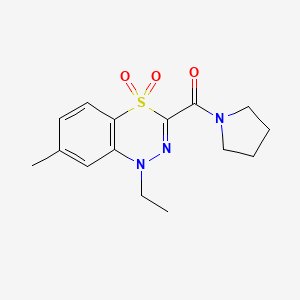
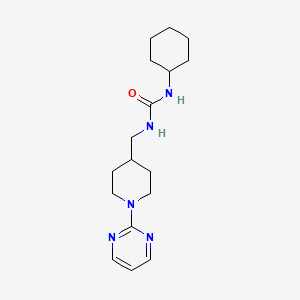
![N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2,5-dimethoxybenzenesulfonamide](/img/structure/B2388889.png)
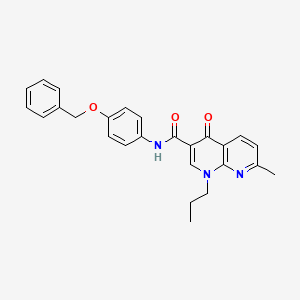
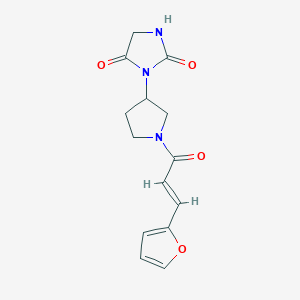
![5,6-Dimethyl-7-[4-(6-pyridin-2-ylpyridazin-3-yl)piperazin-1-yl]-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2388895.png)
![N-[(4-Chlorophenyl)methyl]-5-fluoro-6-methylpyrimidin-4-amine](/img/structure/B2388896.png)
![2-(4-pyridinyl)-1H-pyrrolo[3,2-h]quinoline](/img/structure/B2388897.png)
![10-ethoxy-3-(2-fluorophenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2388898.png)
![N-(3-acetylphenyl)-2-(4-oxo-[1]benzofuro[3,2-d]pyrimidin-3-yl)acetamide](/img/structure/B2388900.png)

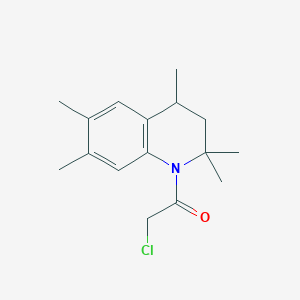
![(Z)-N-(6-acetamido-3-allylbenzo[d]thiazol-2(3H)-ylidene)-2-phenylacetamide](/img/structure/B2388906.png)